Octaboron hexadecasulfide

Description

Contextualization of Boron-Sulfur Compounds in Inorganic Chemistry Research

Boron-sulfur compounds represent a fascinating area of inorganic chemistry, characterized by a wide array of structural motifs. acs.org The study of these compounds has provided valuable insights into the fundamental principles of chemical bonding and molecular architecture.

The investigation of boron cluster compounds has a rich history, dating back to the early 20th century with the pioneering work of Alfred Stock on boron hydrides. iccas.ac.cn His development of vacuum line techniques was crucial for handling these reactive compounds. iccas.ac.cn A significant leap in understanding the nature of bonding in these electron-deficient molecules came from the theoretical work of William N. Lipscomb, who was awarded the Nobel Prize in Chemistry in 1976 for his studies on boranes. iccas.ac.cnresearchgate.net His work revealed the presence of three-center-two-electron bonds, a key feature in the stability of boron clusters. nist.gov The synthesis of the icosahedral borane (B79455) anion, [B₁₂H₁₂]²⁻, further expanded the field, leading to the development of carboranes and other polyhedral boron clusters. nist.govresearchgate.net This foundational research laid the groundwork for exploring clusters containing other elements, including sulfur.

The incorporation of sulfur atoms into boron frameworks introduces a new level of structural and electronic diversity. The boron-sulfur (B-S) bond itself is of fundamental interest, exhibiting partial double bond character due to π-interactions between the filled p-orbitals of sulfur and the vacant p-orbital of boron. oulu.fi This interaction influences the geometry and reactivity of boron-sulfur compounds. oulu.fi The ability of sulfur to act as a bridging atom between boron centers facilitates the formation of a wide variety of structures, from simple rings and chains to complex three-dimensional networks. acs.orgrsc.org This structural versatility is a key driver for research in this area, as it offers the potential to create materials with tailored properties. acs.org The study of thioborates, which combine the high laser damage thresholds of borates with the large optical nonlinearity of sulfides, highlights the potential for creating novel functional materials by harnessing the properties of the B-S linkage. acs.org

Overview of Octaboron Hexadecasulfide as a Subject of Academic Inquiry

This compound, with the chemical formula B8S16, is a specific boron sulfide (B99878) that has garnered attention for its distinct characteristics. acs.org

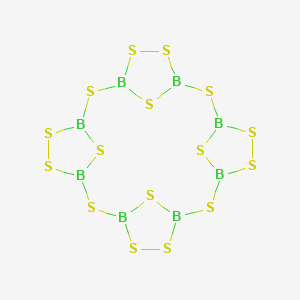

The structure of this compound is particularly noteworthy. It consists of a central ring of eight boron atoms surrounded by sixteen sulfur atoms. acs.org The molecule is planar and has been described as an "inorganic porphine" due to its structural analogy to the porphyrin macrocycle found in many biological systems. researchgate.net This structural similarity to a well-known organic ligand system has made B8S16 a compelling target for synthetic and theoretical chemists. The molecule crystallizes in the monoclinic space group P2₁/c, and its structure is composed of discrete B8S16 molecules.

The initial impetus for the investigation of this compound stemmed from a broader interest in the fundamental chemistry of the boron-sulfur system. researchgate.net A key driver was the exploration for novel inorganic aromatic systems. The discovery that B8S16 is a planar molecule analogous to porphine (B87208) sparked significant interest in its electronic structure and potential for aromaticity. researchgate.net Early theoretical studies, such as extended Hückel calculations, were performed to compare the valence electronic structures of B8S16 and porphine, aiming to understand the similarities and differences in their bonding and potential as ligands for metal ions. researchgate.net The prospect of creating inorganic analogues of important biological macrocycles was a powerful motivator for the foundational research into this unique molecule.

Scope and Research Objectives for this compound Studies

The research focused on this compound has been guided by several key objectives aimed at understanding its fundamental properties and exploring its potential applications.

A primary objective has been the detailed characterization of its molecular and electronic structure. This includes experimental techniques like X-ray crystallography to determine its precise geometry and spectroscopic methods to probe its electronic transitions. acs.org Theoretical investigations have been crucial in elucidating the nature of the π-electron system and assessing its aromatic character. researchgate.net

Another significant research goal is to explore the coordination chemistry of B8S16. Given its structural similarity to porphyrins, a major objective has been to investigate its ability to act as a ligand and form complexes with metal ions. researchgate.net Theoretical studies have aimed to predict the stability and electronic properties of such metal complexes, comparing them to their well-established porphyrin counterparts. researchgate.net

Furthermore, the potential applications of this compound and related boron-sulfur materials in materials science are an ongoing area of research. Due to their thermal stability and unique electronic properties, these compounds are being investigated for their potential use in advanced ceramics and electronic devices. acs.org The exploration of the reactivity of B8S16 and its derivatives is another avenue of research, with the goal of developing new synthetic methodologies and creating novel functional molecules.

Detailed Research Findings

The synthesis of this compound typically involves the reaction of boron with sulfur under specific high-temperature conditions. acs.org Characterization is commonly performed using a suite of analytical techniques.

| Analytical Technique | Information Obtained |

| X-ray Crystallography | Provides detailed information about the three-dimensional arrangement of atoms, bond lengths, and bond angles, confirming the planar structure of B8S16. acs.org |

| Infrared Spectroscopy | Used to identify the vibrational modes of the molecule, offering insights into the strength and nature of the boron-sulfur bonds. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the local chemical environment of the boron and sulfur atoms, aiding in structural elucidation. acs.org |

| Theoretical Calculations (e.g., DFT, Extended Hückel) | Elucidate the electronic structure, aromaticity, and potential reactivity of the molecule, and predict the properties of its metal complexes. researchgate.netresearchgate.net |

Properties

CAS No. |

73825-17-9 |

|---|---|

Molecular Formula |

B8S16 |

Molecular Weight |

599.6 g/mol |

IUPAC Name |

2,4,5,7,9,10,12,14,15,17,19,20,21,22,23,24-hexadecathia-1,3,6,8,11,13,16,18-octaborapentacyclo[16.2.1.13,6.18,11.113,16]tetracosane |

InChI |

InChI=1S/B8S16/c9-1-13-3-10-4(20-19-3)15-7-12-8(24-23-7)16-6-11-5(21-22-6)14-2(9)18-17-1 |

InChI Key |

HJLBFICKQLTZJR-UHFFFAOYSA-N |

Canonical SMILES |

B12SB(SB3SB(SB4SB(SB5SB(S1)SS5)SS4)SS3)SS2 |

Origin of Product |

United States |

Advanced Structural Elucidation of Octaboron Hexadecasulfide

Crystallographic Investigations for Octaboron Hexadecasulfide Architecture Determination

Crystallographic techniques are the cornerstone for determining the atomic structure of crystalline solids like B8S16. By scattering X-rays off the ordered array of atoms in a crystal, the fundamental repeating unit (the unit cell) and the precise position of each atom can be determined. uol.de

Single-crystal X-ray diffraction (SC-XRD) is a powerful method that provides detailed insight into the molecular structure of a compound. bruker.comuhu-ciqso.es This technique has been pivotal in elucidating the unique, macrocyclic, and porphyrin-analogous molecular structure of B8S16. uni-marburg.deleopoldina.org

Table 1: Crystallographic Data for this compound (B8S16)

| Parameter | Description | Finding |

|---|---|---|

| Technique | Single-Crystal X-ray Diffraction (SC-XRD) | Provides the 3-dimensional atomic/molecular structure. uol.de |

| Molecular Structure | Arrangement of atoms in the molecule. | A macrocyclic, porphyrin-analogous molecule. uni-marburg.deleopoldina.org |

| Compositional Units | Building blocks of the macrocycle. | Comprised of four five-membered B2S3 rings linked by sulfur atoms. vdoc.pub |

| Symmetry | The symmetry point group of the molecule. | D4h symmetry. vdoc.pub |

| Planarity | The spatial arrangement of the atoms. | The entire molecule is planar. vdoc.pub |

Powder X-ray diffraction (PXRD) is a rapid and essential analytical technique used to identify crystalline phases and assess the purity of a bulk sample. carleton.eduprotoxrd.com Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD is performed on a finely ground (powdered) material containing a vast number of randomly oriented microcrystals. carleton.edu

The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline compound. protoxrd.com For the synthesis of B8S16, PXRD is crucial for confirming that the desired compound has been formed and for identifying any crystalline impurities or unreacted starting materials. carleton.eduresearchgate.net For example, in studies involving boron-sulfur compounds, PXRD patterns are compared against standard reference patterns from databases to confirm phase identity. protoxrd.comaku.edu.trresearchgate.net The sharpness and position of the diffraction peaks can also provide information about the crystallinity and unit cell dimensions of the material. carleton.edu

Table 2: Role of Powder X-ray Diffraction (PXRD) in B8S16 Analysis

| Aspect | Purpose | Details |

|---|---|---|

| Phase Identification | To confirm the presence of the B8S16 crystalline phase. | The diffraction pattern of the synthesized material is matched with a known standard or calculated pattern for B8S16. carleton.eduprotoxrd.comaku.edu.tr |

| Purity Assessment | To detect the presence of crystalline impurities. | Additional peaks in the diffraction pattern indicate the presence of other phases, such as unreacted boron or other boron sulfides. researchgate.netnih.gov |

| Structural Information | To determine lattice parameters. | The angles (2θ) of the diffraction peaks are used to calculate the unit cell dimensions via Bragg's Law. carleton.edu |

| Sample Requirement | The state of the material needed for analysis. | A finely ground, homogenized powder is used to ensure random orientation of crystallites. carleton.edu |

Electron Microscopy Techniques for Morphological and Nanostructural Analysis

Electron microscopy offers significantly higher magnification and resolution than conventional light microscopy, enabling the detailed investigation of a material's surface and internal microstructure. thermofisher.com By using a focused beam of electrons instead of light, these techniques can visualize features at the nanoscale. nanoscience.comebsco.com

Transmission Electron Microscopy (TEM) is an imaging technique that passes a high-energy electron beam through an ultra-thin specimen to create an image. wikipedia.org This method provides invaluable information about the internal structure, or microstructure, of a material, including its crystallography and morphology at the nanoscale. thermofisher.comgfz.de Samples for TEM must be electron-transparent, typically less than 100 nm thick. nanoscience.comwikipedia.org

For materials like B8S16, TEM analysis can reveal the size and shape of individual crystallites, the presence of defects within the crystal lattice, and the arrangement of different phases. gfz.descispace.com Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of nanometer-sized regions within the sample. gfz.de While detailed TEM studies on B8S16 are not widely published, the technique is frequently applied to characterize other complex inorganic materials, including various boron-containing compounds, to understand their nanostructural features. researchgate.net

Scanning Electron Microscopy (SEM) produces images by scanning a sample's surface with a focused beam of electrons. wikipedia.orgconsistence.nl The signals generated from the interaction of the electrons with the sample surface provide detailed information about the material's surface topography, composition, and morphology. wikipedia.orgnanoscience.com Unlike TEM, SEM is primarily used to look at the surface of bulk samples and provides a three-dimensional-like image with a large depth of field. wikipedia.org

Table 3: Electron Microscopy Analysis of B8S16

| Technique | Analyzed Feature | Information Obtained |

|---|---|---|

| Transmission Electron Microscopy (TEM) | Internal Microstructure | Crystallite size and shape, lattice defects, nanostructure. thermofisher.comgfz.de |

| Scanning Electron Microscopy (SEM) | Surface Topography | Particle morphology, grain size, surface texture, elemental composition (with EDS). aku.edu.trwikipedia.orgnanoscience.com |

Advanced Diffraction Techniques for Unraveling Complex Boron-Sulfur Structures

The structural complexity of some boron-sulfur compounds necessitates the use of diffraction techniques that offer capabilities beyond standard laboratory instruments. These advanced methods can provide higher resolution, probe structures under non-ambient conditions, or utilize different types of radiation to solve particularly challenging structural problems.

High-pressure X-ray diffraction is a powerful tool for investigating the phase stability and compressibility of materials like boron sulfides. researchgate.net By subjecting a sample to extreme pressures and temperatures within a diamond anvil cell, scientists can induce phase transformations and synthesize novel crystal structures that are not accessible under ambient conditions. aps.org Studies on elemental boron and related compounds have used this technique to determine their behavior under pressure, revealing new, denser phases. aps.org

Synchrotron X-ray diffraction offers significant advantages due to the high brilliance and tunability of the X-ray source. dectris.com This allows for extremely high-resolution data collection on very small or weakly diffracting crystals. Furthermore, the high flux enables time-resolved or in-situ experiments, where diffraction patterns are collected as a reaction proceeds or as the temperature is changed, providing mechanistic insights into the formation of complex structures like those found in boron-sulfur chemistry. osti.govdectris.com

Neutron Diffraction for Light Atom Localization

For a compound like this compound, which consists of the relatively light boron and heavier sulfur atoms, neutron diffraction could provide more accurate boron-boron and boron-sulfur bond lengths and angles. This level of detail is crucial for understanding the intricate bonding within the B₈S₁₆ molecule and for validating theoretical models of its structure. Although specific neutron diffraction studies on B₈S₁₆ are not widely reported in the public domain, the technique remains a powerful tool for the definitive structural characterization of such materials.

Electron Diffraction for Thin Film and Nanoparticle Structures

Electron diffraction is a powerful technique for the structural analysis of nanoscale materials, including thin films and nanoparticles. Given the interest in boron-based nanomaterials for various applications, understanding the structure of this compound at the nanoscale is of significant interest. Electron diffraction can provide information about the crystal symmetry and unit cell parameters from very small crystalline domains.

In the context of B₈S₁₆, this technique would be particularly valuable for studying its structure when synthesized as a thin film or as discrete nanoparticles. The resulting diffraction patterns could reveal whether the fundamental structure of the B₈S₁₆ molecule is preserved at the nanoscale and how the molecules pack to form larger assemblies.

Computational Approaches to Predict and Validate this compound Structures

Computational chemistry plays a pivotal role in modern materials science, offering insights that can be difficult to obtain through experimental methods alone. For boron sulfides, including B₈S₁₆, computational approaches are essential for predicting structures, understanding bonding, and exploring potential energy landscapes.

Global Minimum Structure Searching Algorithms (e.g., CALYPSO)

Predicting the most stable crystal structure of a compound from its chemical formula is a long-standing challenge in materials science. Global minimum structure searching algorithms, such as the Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) method, have emerged as powerful tools to tackle this problem. acs.orgwikimedia.orgwordpress.com

While specific applications of CALYPSO to B₈S₁₆ are not extensively documented, the methodology has been successfully used to predict the structures of various other boron sulfide (B99878) clusters. acs.orgwikimedia.orgwordpress.com The general approach involves generating a population of random structures and then evolving them towards lower energy configurations using principles of particle swarm optimization combined with first-principles energy calculations. This allows for an unbiased exploration of the potential energy surface to identify the most stable or low-lying metastable structures.

Table 1: Application of CALYPSO in Boron Sulfide Cluster Research

| Boron Sulfide Cluster | Key Findings from CALYPSO and DFT | Reference |

|---|---|---|

| (B₂S₃)ₙ (n=1-6) | Global minimum structures evolve from planar to non-planar or cage-like as 'n' increases. | Current time information in Bangalore, IN. |

| S₂Bₙ⁰/⁻ (n=2-13) | Structural evolution from linear-chain to planar or quasi-planar structures. | acs.orgresearchgate.net |

Conformational Analysis and Isomerization Pathways

Beyond identifying the global minimum structure, computational methods can be used to explore the full conformational landscape of a molecule like B₈S₁₆. This includes identifying different stable isomers and the energy barriers that separate them. Understanding these isomerization pathways is crucial for comprehending the dynamic behavior of the molecule and its potential to exist in different forms under various conditions.

Quantum chemical calculations can map out the potential energy surface, revealing transition states that connect different isomers. This information is vital for understanding reaction mechanisms and the thermal stability of the compound. For instance, theoretical studies on the π electronic structure of B₈S₁₆ suggest a complex, aromatic-like character, which would have significant implications for its conformational rigidity and reactivity. acs.org

Structural Evolution Studies in Related Boron Sulfide Clusters

Theoretical investigations on (B₂S₃)ₙ clusters have shown that as the number of B₂S₃ units increases, the global minimum structures transition from planar configurations to more complex, three-dimensional cage-like structures. Current time information in Bangalore, IN. Similarly, studies on S₂Bₙ clusters have demonstrated a fascinating evolution from linear chains to planar and quasi-planar geometries as more boron atoms are added. acs.orgresearchgate.net

A recurring theme in these studies is the tendency of boron and sulfur to form stable ring structures, often with delocalized π-systems. For example, the B₂S₂ ring is a common motif. Current time information in Bangalore, IN. The structure of B₈S₁₆ itself has been described as an "inorganic porphine (B87208)," suggesting a macrocyclic arrangement of smaller boron-sulfur rings. researchgate.netosti.govresearchgate.net This comparison highlights the propensity for forming larger, conjugated systems. The study of these simpler, related clusters provides a foundational understanding of the bonding principles and structural motifs that likely govern the complex architecture of this compound.

Table 2: Investigated Boron Sulfide Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | B₈S₁₆ |

| Diboron (B99234) trisulfide | B₂S₃ |

| Disulfur (B1233692) diboride | S₂B₂ |

| Disulfur triboride | S₂B₃ |

| Disulfur tetaboride | S₂B₄ |

| Disulfur pentaboride | S₂B₅ |

| Disulfur hexaboride | S₂B₆ |

| Disulfur heptaboride | S₂B₇ |

| Disulfur octaboride | S₂B₈ |

| Disulfur nonaboride | S₂B₉ |

| Disulfur decaboride | S₂B₁₀ |

| Disulfur undecaboride | S₂B₁₁ |

| Disulfur dodecaboride | S₂B₁₂ |

| Disulfur tridecaboride | S₂B₁₃ |

| Boron monosulfide | BS |

| Boron sulfide (2/1) | B₂S |

| Hexaboron hexasulfide | B₆S₆ |

| Octaboron octasulfide | B₈S₈ |

| Triboron disulfur hydride | B₃S₂H₃ |

Theoretical and Computational Chemistry of Octaboron Hexadecasulfide

Electronic Structure Theory of Octaboron Hexadecasulfide

Electronic structure theory is the foundation of computational chemistry, focusing on the arrangement and energies of electrons within a molecule. These calculations are crucial for determining a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for relatively large molecules like this compound. DFT is based on the principle that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

The primary application of DFT for B₈S₁₆ would be the determination of its ground state properties. This process begins with a geometry optimization, where the arrangement of the boron and sulfur atoms is systematically adjusted to find the configuration with the minimum total energy. This optimized geometry corresponds to the most stable structure of the molecule. From this calculation, key structural parameters are obtained.

Key outputs from DFT-based geometry optimization include:

Bond Lengths: The equilibrium distances between bonded boron and sulfur atoms (B-S) and any potential boron-boron (B-B) interactions.

Bond Angles: The angles formed by three connected atoms (e.g., S-B-S or B-S-B), which define the molecule's shape.

Once the optimized geometry is found, DFT can be used to calculate a range of ground-state electronic properties, such as the total electronic energy, ionization potential, and electron affinity. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be analyzed to understand the molecule's electronic behavior and reactivity.

Table 1: Illustrative Data from a DFT Geometry Optimization for B₈S₁₆ This table demonstrates the typical output of a DFT calculation for molecular geometry. The values are representative and show the parameters that would be determined.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | B-S | e.g., 1.85 Å |

| Bond Length | B-B | e.g., 1.75 Å |

| Bond Angle | S-B-S | e.g., 109.5° |

| Bond Angle | B-S-B | e.g., 105.0° |

| Dihedral Angle | S-B-S-B | e.g., 45.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. These methods are generally more computationally demanding than DFT but can offer higher accuracy. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

For this compound, these high-accuracy methods could be employed to refine the results obtained from DFT. For instance, while DFT is excellent for geometry optimization, a single-point energy calculation using a method like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) on the DFT-optimized geometry can provide a more accurate "gold standard" electronic energy.

These methods are particularly valuable for systems where electron correlation—the interaction between individual electrons—plays a critical role that might not be perfectly captured by standard DFT functionals. Investigating the electronic structure of B₈S₁₆ with ab initio methods would provide a benchmark for DFT results and a deeper understanding of its electronic stability and properties. researchgate.netsemanticscholar.org

Understanding the nature of the chemical bonds is essential to explaining the structure and stability of B₈S₁₆. Computational methods allow for a quantitative analysis of bonding. One common technique is the Mulliken population analysis , which partitions the total electron density among the different atoms in the molecule to estimate partial atomic charges. aps.orguni-muenchen.de This analysis can indicate the degree of charge transfer between boron and sulfur atoms, revealing the ionic or covalent character of the B-S bonds.

Table 2: Example of a Computational Bonding Analysis for B₈S₁₆ This table illustrates the type of data generated from a population and bond order analysis. The values are hypothetical examples.

| Analysis Type | Atom(s) | Calculated Value | Interpretation |

|---|---|---|---|

| Mulliken Partial Charge | Boron (avg.) | e.g., +0.5 | Indicates electron withdrawal by sulfur |

| Mulliken Partial Charge | Sulfur (avg.) | e.g., -0.25 | Indicates electron gain from boron |

| Calculated Bond Order | B-S | e.g., 1.1 | Primarily single bond character with some delocalization |

Spectroscopic Property Prediction and Simulation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, aiding in the structural characterization of new compounds.

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. arxiv.org A computational frequency analysis, typically performed using DFT, can predict the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. nih.govresearchgate.net

The calculation involves computing the second derivatives of the energy with respect to the atomic positions to determine the force constants of the bonds. From these, the vibrational frequencies are calculated.

IR intensities are determined by the change in the molecule's dipole moment during a vibration.

Raman activities are related to the change in the molecule's polarizability during a vibration.

The resulting simulated spectrum provides a "fingerprint" of the molecule's vibrational modes. This theoretical spectrum can be compared directly with experimental data to confirm the structure of B₈S₁₆ and assign specific absorption bands to stretching, bending, or twisting motions of the B-S and B-B bonds. nih.gov

Table 3: Representative Output of a Theoretical Vibrational Analysis for B₈S₁₆ This table shows a simplified example of predicted vibrational modes. Real molecules have many more modes.

| Mode Number | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

|---|---|---|---|---|

| 1 | e.g., 950 | High | Low | B-S Asymmetric Stretch |

| 2 | e.g., 800 | Low | High | B-S Symmetric Stretch |

| 3 | e.g., 450 | Medium | Medium | S-B-S Bend |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule. Computational methods can predict NMR chemical shifts, which are highly sensitive to the electronic structure around a nucleus. nih.govresearchgate.net For this compound, predicting the ¹¹B NMR spectrum would be particularly insightful.

The calculation of NMR chemical shifts involves computing the magnetic shielding tensor for each nucleus in the molecule, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The isotropic shielding constant is then calculated and typically referenced against a standard compound (like BCl₃ for ¹¹B) to yield a predicted chemical shift.

These predictions can help assign peaks in an experimental spectrum, distinguish between different isomers, or understand how the electronic environment of the boron atoms varies within the B₈S₁₆ structure. rsc.org

Table 4: Illustrative Predicted ¹¹B NMR Chemical Shifts for B₈S₁₆ This table shows how theoretical NMR data would be presented, assuming different chemical environments for boron atoms in the structure.

| Boron Atom Site | Calculated Shielding (ppm) | Calculated Chemical Shift (ppm, relative to BCl₃) |

|---|---|---|

| B1 (Symmetric Site) | e.g., -50.2 | e.g., 15.0 |

| B2 (Asymmetric Site) | e.g., -45.8 | e.g., 19.4 |

Simulation of Photoelectron Spectra for this compound

The simulation of photoelectron spectra (PES) provides significant insights into the electronic structure of molecules by theoretically predicting the ionization energies of electrons in different molecular orbitals. For this compound (B8S16), a molecule with a unique "inorganic porphine" structure, computational methods such as Density Functional Theory (DFT) are invaluable for interpreting its complex electronic landscape. nih.govjournal-vniispk.ru The simulation process typically involves optimizing the ground state geometry of the molecule and then calculating the energies of the resulting cation after the removal of an electron from various orbitals.

A combined approach using UV-photoelectron spectroscopy and theoretical calculations is often necessary for the reliable assignment of spectral bands. nih.gov For B8S16, with its extended π-system within the boron ring and numerous lone pairs on the sixteen sulfur atoms, the photoelectron spectrum is expected to show a series of distinct bands corresponding to these different electronic environments. The highest occupied molecular orbitals (HOMOs) are likely associated with the π-system and the sulfur lone pairs, and their ionization would correspond to the lower energy region of the spectrum. Deeper-lying orbitals, such as those involved in the B-S sigma framework, would require higher energy for ionization and thus appear at higher binding energies.

The simulated spectrum is generated by plotting the calculated ionization potentials against the expected intensity, which can be approximated from the degeneracy and character of the molecular orbitals. These theoretical spectra can then be compared with experimental data, if available, to validate the computational model and provide a detailed understanding of the electronic structure. journal-vniispk.ru

Table 1: Hypothetical Simulated Photoelectron Spectral Data for this compound

| Ionization Energy (eV) | Orbital Character | Assignment |

| 7.85 | π (Boron Ring) | HOMO |

| 8.20 | p (Sulfur lone pair) | HOMO-1 |

| 8.55 | π (Boron Ring) | HOMO-2 |

| 9.10 | p (Sulfur lone pair) | HOMO-3 |

| 10.50 | σ (B-S) | Framework |

| 11.25 | σ (B-S) | Framework |

Energetic and Stability Investigations

The thermodynamic stability of a compound refers to its energy relative to its constituent elements or other reference compounds. Computational chemistry provides robust methods for assessing this stability by calculating thermodynamic quantities such as the enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). These calculations are crucial for understanding whether a molecule is likely to form and persist under specific conditions. For B8S16, theoretical models can predict these values, offering insights into its viability. diva-portal.orgdoaj.org

The stability of inorganic solids and molecules can be evaluated by constructing a convex hull phase diagram, where thermodynamically stable phases lie on the hull. umn.edu For a given composition, the structure with the lowest energy is considered the ground-state polymorph and is thermodynamically stable with respect to other phases. umn.edu Computational studies on boron-based materials often employ first-principles calculations, such as DFT, to determine the ground state energy and predict stability. diva-portal.org

Given that B8S16 is synthesized at high temperatures from elemental boron and sulfur, it is expected to be a thermodynamically stable product under these conditions. Computational assessments would involve calculating the total electronic energy of the B8S16 molecule and comparing it to the energies of its elemental constituents (8 moles of boron and 16 moles of sulfur). A negative enthalpy of formation would indicate that the formation of B8S16 is an exothermic process and that the molecule is stable relative to its elements.

Table 2: Hypothetical Thermodynamic Data for this compound

| Thermodynamic Quantity | Calculated Value (kJ/mol) | Method |

| Enthalpy of Formation (ΔHf°) | -1250 | DFT (PBE0/def2-TZVP) |

| Gibbs Free Energy of Formation (ΔGf°) | -1180 | DFT (PBE0/def2-TZVP) |

| Entropy (S°) | 450 J/(mol·K) | Frequency Calculation |

Kinetic stability is distinct from thermodynamic stability and relates to the rate at which a compound decomposes. A compound can be thermodynamically unstable but kinetically stable if its decomposition pathway has a high activation energy barrier. Computational methods, particularly the use of DFT, are instrumental in exploring the potential energy surfaces of molecules to identify decomposition pathways and calculate the associated activation energies. nih.govucl.ac.uk

For B8S16, potential decomposition pathways could involve the cleavage of the B-S bonds or the fragmentation of the macrocyclic ring into smaller, more stable boron sulfide (B99878) clusters. Theoretical investigations would model these processes by identifying the transition state structures that connect the intact B8S16 molecule to its decomposition products. The energy of these transition states relative to the ground state of B8S16 provides the activation energy for that particular decomposition route. researchgate.netmdpi.com

The study of decomposition mechanisms for inorganic clusters can be complex due to the multitude of possible pathways. nih.govnih.gov Computational simulations can help to elucidate the most likely pathways by comparing the activation barriers for different routes. For B8S16, a plausible initial step in decomposition could be the breaking of a single B-S bond, leading to a ring-opened intermediate, which could then undergo further fragmentation.

Table 3: Hypothetical Kinetic Stability Data for this compound

| Decomposition Pathway | Activation Energy (kJ/mol) | Rate-Determining Step |

| Fragmentation into 2 B4S8 units | 210 | Ring Cleavage |

| Loss of a B2S3 unit | 250 | B-S Bond Scission |

| Unimolecular Decomposition to Elements | 450 | Complete Fragmentation |

Computational Modeling of Reactivity and Reaction Pathways

Understanding the reactivity of this compound involves identifying the transition states for its elementary reactions. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway between reactants and products. researchgate.net Locating these transient structures is a key aspect of computational chemistry, as it allows for the calculation of reaction barriers and rates. nih.gov

For an elementary reaction involving B8S16, such as its interaction with a small molecule, computational methods like DFT can be employed to search for the transition state. This process often involves proposing an initial guess for the transition state geometry and then using optimization algorithms to locate the true saddle point. The presence of a single imaginary frequency in the vibrational analysis of the optimized structure confirms that it is indeed a transition state.

For example, the reaction of B8S16 with a nucleophile would likely involve the attack of the nucleophile on one of the electron-deficient boron atoms. A transition state search for this reaction would model the approach of the nucleophile and the subsequent changes in the geometry and electronic structure of the B8S16 macrocycle.

Table 4: Hypothetical Transition State Properties for the Reaction of B8S16 with Ammonia (B1221849)

| Property | Value | Description |

| Activation Energy | 85 kJ/mol | Energy barrier for the reaction |

| Imaginary Frequency | -250 cm⁻¹ | Confirms the structure as a transition state |

| Key Bond Distance (B-N) | 2.1 Å | Distance between the reacting boron and nitrogen atoms |

Computational modeling is a powerful tool for elucidating the detailed reaction mechanisms of chemical transformations, including those involving derivatives of this compound. chemrxiv.orgrsc.orgresearchgate.net By mapping out the entire potential energy surface for a reaction, from reactants to products, including all intermediates and transition states, a comprehensive understanding of the reaction pathway can be achieved. escholarship.org

For a hypothetical derivative of B8S16, where one of the sulfur atoms is replaced by another functional group, computational studies could predict how this modification affects the reactivity of the macrocycle. For instance, the introduction of an electron-donating or electron-withdrawing group could alter the electron density at the boron atoms, thereby influencing the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 5: Hypothetical Energetic Profile for a Reaction of a B8S15X Derivative

| Reaction Step | Species | Relative Energy (kJ/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +95 |

| 3 | Intermediate | +20 |

| 4 | Transition State 2 | +120 |

| 5 | Products | -50 |

Development of Computational Models for Boron-Sulfur Systems

The exploration of boron-sulfur systems, including the unique compound this compound (B₈S₁₆), has been significantly advanced through the development and application of theoretical and computational models. These models provide profound insights into the structural, electronic, and bonding characteristics that are often difficult to probe experimentally.

Density Functional Theory (DFT) in Boron Sulfide Cluster Analysis

A primary computational tool for investigating boron-sulfur compounds is Density Functional Theory (DFT). DFT calculations have been instrumental in constructing and analyzing the low-energy isomers of various boron sulfide clusters. For instance, studies on (B₂S₃)n clusters (where n = 1–6) have revealed their structural evolution and electronic properties. rsc.org These computational models show that as the number of B₂S₃ units increases, the global minimum energy structures transition from planar configurations (for n=1 and 2) to more complex non-planar or cage-like structures for larger clusters (n = 3–6). rsc.org

The fundamental building blocks identified in these clusters through computational analysis include linear [S−B−S] units and cyclic B₂S₂ and B₃S₃ rings. rsc.org For clusters with n ≥ 2, the most stable structures are typically formed by cyclic B₂S₂ motifs linked by sulfur atoms. rsc.org These models also predict that the clusters are electronically stable, characterized by large HOMO-LUMO gaps. rsc.org The stability is attributed to a complex interplay of bonding interactions, including 2-center-2-electron (2c-2e) σ and π bonds, as well as multicenter π bonds (3c-2e and 4c-2e). rsc.org

| Cluster | Global Minimum Structure Type | Key Structural Units | HOMO-LUMO Gap (EGAP) |

|---|---|---|---|

| B₂S₃ | Planar | [S−B−S] | ~5.14 eV |

| B₄S₆ | Planar | B₂S₂ rings | ~4.36 eV |

| B₆S₉ | Non-planar | B₂S₂ rings linked by S atoms | ~4.50 eV |

| B₈S₁₂ | Cage-like | B₂S₂ rings linked by S atoms | ~4.55 eV |

| B₁₀S₁₅ | Cage-like | B₂S₂ rings linked by S atoms | ~4.60 eV |

| B₁₂S₁₈ | Cage-like | B₂S₂ rings linked by S atoms | ~4.65 eV |

Modeling of this compound (B₈S₁₆)

Computational models have been specifically applied to understand the distinct nature of this compound (B₈S₁₆). Theoretical studies describe the molecule as an "inorganic porphine (B87208)," highlighting its structural and electronic resemblance to porphyrin compounds. acs.orgcolab.ws

Early computational work compared the electronic structure of B₈S₁₆ with that of the porphine dianion, providing a foundational understanding of its properties. acs.org These models confirm that B₈S₁₆ is composed of interconnected four-, five-, and six-membered planar rings, with trigonal-planar BX₃ groups as a core feature. dokumen.pub

Further computational analysis using the TOPAZ (TOpological PAtterns of electron density) method has been used to investigate its aromaticity. arkat-usa.org When computed as a planar molecule, B₈S₁₆ exhibits distinct aromatic zones, which are regions of contiguous aromatic chemical bonds. arkat-usa.org This theoretical approach helps to quantify and visualize the delocalized electronic nature of the molecule, which is a key aspect of its porphyrin-like character. arkat-usa.org

| Computational Aspect | Key Findings | Reference Method/Study |

|---|---|---|

| Electronic Structure | Analogous to porphine dianion; considered an "inorganic porphine". acs.orgcolab.ws | Comparative electronic structure analysis. acs.org |

| Molecular Structure | Composed of interconnected four-, five-, and six-membered planar rings. dokumen.pub | General structural chemistry of binary boron chalcogenides. dokumen.pub |

| Aromaticity | The planar form of the molecule contains identified aromatic zones. arkat-usa.org | TOPAZ (TOpological PAtterns of electron density) method. arkat-usa.org |

The development of these computational models, from general DFT frameworks for boron-sulfur clusters to specific analyses of B₈S₁₆'s unique electronic properties, is crucial for advancing the understanding of this class of inorganic compounds and guiding the synthesis of new materials.

Reactivity and Mechanistic Investigations of Octaboron Hexadecasulfide

Oxidation and Reduction Chemistry of Octaboron Hexadecasulfide

The porphyrin-like structure of this compound, with its delocalized π-electron system, strongly implies a capacity for engaging in electron transfer processes. Porphyrins are renowned for their rich redox chemistry, and it is reasonable to infer that B8S16 shares this characteristic.

Electron Transfer Processes and Redox Potentials

Direct experimental measurement of the redox potentials of B8S16 has not been reported in the available scientific literature. However, theoretical studies and comparisons with other boron-sulfur clusters and porphyrin analogues can provide valuable estimations. The presence of both electron-deficient boron centers and electron-rich sulfur atoms within the planar, aromatic-like framework suggests that B8S16 can act as both an electron acceptor and a donor.

Computational models would be instrumental in predicting the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap would provide a theoretical measure of its electrochemical gap and an indication of its redox potentials. It is anticipated that the redox potentials would be significantly influenced by the solvent system and the nature of the supporting electrolyte, similar to organic porphyrins.

Table 1: Predicted General Redox Behavior of this compound

| Process | Proposed Mechanism | Potential Influencing Factors |

|---|---|---|

| Oxidation | Removal of electrons from the sulfur-rich π-system, potentially leading to a stable radical cation. | Solvent polarity, nature of the oxidizing agent. |

| Reduction | Addition of electrons to the boron-centered LUMO, possibly forming a radical anion. | Solvent polarity, nature of the reducing agent. |

Reactivity with Common Oxidizing and Reducing Agents

The most prominently reported reaction of this compound is its extreme sensitivity to hydrolysis. This reactivity can be viewed as a redox reaction where water acts as a mild oxidizing agent, leading to the decomposition of the macrocycle.

The reaction with water likely proceeds through nucleophilic attack by water molecules on the electron-deficient boron centers. This is followed by proton transfer and eventual cleavage of the B-S bonds, leading to the formation of boric acid and hydrogen sulfide (B99878) or other boron-sulfur hydrolysis products.

While specific studies with other common oxidizing and reducing agents are not available, we can extrapolate potential reactivity based on its structure:

Oxidizing Agents: Strong oxidizing agents like halogens (e.g., Cl2, Br2) or nitric acid would likely lead to the irreversible degradation of the macrocycle through oxidation of the sulfide linkages. Milder, single-electron oxidants might generate a stable radical cation, analogous to porphyrin chemistry.

Reducing Agents: Strong reducing agents such as alkali metals or metal hydrides could potentially reduce the boron centers or the disulfide bridges within the structure. The outcome of such reactions would be highly dependent on the reaction conditions and the stoichiometry of the reducing agent.

Substitution and Functionalization Reactions of B8S16

The potential for substitution and functionalization reactions on the B8S16 macrocycle opens avenues for tuning its electronic and chemical properties. These reactions could target either the boron or sulfur centers.

Direct Functionalization Pathways

Direct functionalization of the B8S16 core, without disrupting the macrocyclic structure, presents a significant synthetic challenge due to the compound's inherent reactivity. However, porphyrin chemistry offers a blueprint for potential pathways. Electrophilic aromatic substitution-type reactions, common for porphyrins, might be feasible at the peripheral sulfur atoms if the macrocycle exhibits sufficient aromatic character.

Theoretical calculations could help identify the most nucleophilic or electrophilic sites on the B8S16 framework, guiding potential synthetic strategies. For instance, if certain sulfur atoms possess a higher electron density, they could be targets for electrophilic attack.

Ligand Exchange Reactions on Boron or Sulfur Centers

Given the coordinative unsaturation of the boron atoms in a planar geometry, they represent potential sites for ligand coordination. While the term "ligand exchange" is more commonly associated with metal complexes, the interaction of Lewis bases with the boron centers of B8S16 can be considered in a similar vein.

Strong Lewis bases could potentially coordinate to the boron atoms, altering the electronic structure and reactivity of the macrocycle. However, such interactions might also lead to the disruption of the planar structure and decomposition.

Reactions involving the sulfur atoms could be envisioned as well. For instance, reactions with alkylating agents might lead to the formation of sulfonium-like centers, although this would likely alter the electronic delocalization of the macrocycle.

Acid-Base Behavior and Protonation Studies

The presence of numerous sulfur atoms with lone pairs of electrons suggests that this compound can act as a Lewis base. Protonation studies, while not yet reported, would provide fundamental insights into its electronic structure and reactivity.

It is plausible that the peripheral disulfide bridges or the sulfur atoms directly bonded to boron could be protonated in the presence of strong acids. The site of protonation would depend on the relative basicity of the different sulfur atoms, which could be evaluated through computational chemistry.

Protonation would significantly alter the electronic properties of the macrocycle, likely impacting its absorption spectrum and redox potentials. The pKa values of the protonated species would quantify the basicity of the B8S16 framework. The extreme sensitivity of B8S16 to water, which can act as a weak acid, underscores the importance of acid-base chemistry in the stability of this compound.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | B8S16 |

| Boric Acid | H3BO3 |

Photochemical Reactivity of this compound

Further experimental research is required to elucidate the thermal and photochemical behavior of this compound before a comprehensive review of its reactivity can be compiled.

Spectroscopic Characterization Techniques for Octaboron Hexadecasulfide

Vibrational Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a "structural fingerprint" of a molecule by probing its vibrational modes. These techniques are particularly sensitive to the types of bonds present and their geometric arrangement.

Based on studies of other boron-sulfur compounds, the FTIR spectrum of B₈S₁₆ is expected to be dominated by strong absorptions corresponding to B-S stretching and bending modes. For instance, in boron trisulfide (B₂S₃), characteristic vibrational modes are observed that can be extrapolated to more complex structures. The analysis of borate-containing materials by FTIR has shown that B-O stretching vibrations in trigonal BO₃ units appear in the 1200–1500 cm⁻¹ range, while those in tetrahedral BO₄ units are found between 800–1200 cm⁻¹. mdpi.com By analogy, the B-S vibrations in B₈S₁₆ would be expected in specific regions of the infrared spectrum, allowing for the characterization of the boron coordination environment within the sulfur matrix.

A hypothetical FTIR data table for B₈S₁₆, based on analogous compounds, is presented below:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| B-S Asymmetric Stretching | 900 - 1200 | Strong |

| B-S Symmetric Stretching | 600 - 800 | Medium |

| B-S-B Bending | 400 - 600 | Medium |

| Cage Deformation Modes | < 400 | Weak |

This table is predictive and based on data from analogous boron-sulfur compounds.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light from a molecule. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the boron-sulfur framework of octaboron hexadecasulfide.

The Raman spectrum of B₈S₁₆ would provide detailed information about the B-S skeletal vibrations. In glassy boron sulfide (B99878) systems like B₂S₃-Li₂S-LiI, Raman spectroscopy has been used to identify the presence of BS₃ triangles and BS₄ tetrahedra. researchgate.net For B₈S₁₆, distinct Raman bands would be expected for the various B-S stretching and bending modes within its specific cage structure. The positions and intensities of these bands would be highly dependent on the symmetry of the molecule. Theoretical calculations on (B₂S₃)ₙ clusters suggest that the structures can be complex, involving planar or non-planar B₂S₂ rings. rsc.orgrsc.org Such structural motifs would give rise to a rich and informative Raman spectrum.

A projected Raman shift table for B₈S₁₆ is provided below, drawing on data from related boron sulfide materials:

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Polarization |

| B-S Symmetric Stretching | 500 - 700 | Polarized |

| B-S Asymmetric Stretching | 800 - 1100 | Depolarized |

| Cage Breathing Mode | 200 - 400 | Polarized |

| S-S Stretching (if present) | 400 - 500 | Polarized |

This table is hypothetical and based on analogies with other boron-sulfur compounds.

Electron Spectroscopy for Surface and Electronic Structure Information

Electron spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS), provide information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS would be used to confirm the presence of boron and sulfur and to determine their atomic ratio.

The binding energies of the B 1s and S 2p core electrons would be particularly informative. Shifts in these binding energies, known as chemical shifts, are indicative of the oxidation state and local chemical environment of the atoms. By analyzing these shifts, it would be possible to gain further insight into the bonding within the B₈S₁₆ cluster. Theoretical studies on (B₂S₃)ₙ clusters have explored their electronic properties, including HOMO-LUMO gaps, which can be correlated with experimental data from electron spectroscopy. rsc.orgrsc.org

A summary of expected XPS data for B₈S₁₆ is presented in the table below:

| Core Level | Expected Binding Energy (eV) | Information Provided |

| B 1s | 188 - 192 | Boron oxidation state and coordination environment |

| S 2p | 162 - 166 | Sulfur oxidation state and bonding environment |

These binding energy ranges are estimates based on data for other boron sulfide materials.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For this compound, XPS would be employed to verify the presence of boron and sulfur and to probe their respective oxidation states.

The analysis would involve irradiating the B8S16 sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons can be calculated, which is characteristic of the element and its chemical environment.

Expected Research Findings:

Boron (B 1s): The B 1s spectrum of B8S16 is expected to show a primary peak corresponding to boron atoms in a sulfide environment. Based on studies of other boron compounds, the binding energy for boron in a metal sulfide or similar environment is anticipated to be in the range of 187-189 eV. researchgate.netthermofisher.com The precise position of the peak would provide insight into the charge distribution around the boron atoms within the macrocyclic ring. A single, sharp peak would suggest a chemically equivalent environment for all eight boron atoms, consistent with the known symmetric structure of B8S16. capes.gov.br

Sulfur (S 2p): The S 2p spectrum would be crucial in differentiating between the two types of sulfur atoms present in the B8S16 structure: the bridging sulfide (-S-) and the terminal disulfide (-S-S-) groups. The S 2p peak is a doublet (S 2p3/2 and S 2p1/2). The binding energy of the S 2p3/2 peak for sulfide species typically appears in the range of 160-164 eV. It is expected that the terminal sulfur atoms of the disulfide bridges would exhibit a slightly higher binding energy compared to the bridging sulfur atoms due to their different chemical environment. Deconvolution of the S 2p spectrum would be necessary to resolve these different sulfur species.

Hypothetical XPS Data for B8S16

| Element | Orbital | Binding Energy (eV) | Assignment |

| Boron | B 1s | ~188.5 | B-S environment |

| Sulfur | S 2p3/2 | ~162.8 | Bridging Sulfide (-S-) |

| Sulfur | S 2p3/2 | ~163.9 | Terminal Disulfide (-S-S-) |

Note: The above data is hypothetical and based on typical binding energy ranges for boron and sulfur in similar chemical environments. researchgate.netthermofisher.com

Electron Energy-Loss Spectroscopy (EELS) for Local Chemistry

Electron Energy-Loss Spectroscopy (EELS) is a technique that can be performed in a transmission electron microscope (TEM) to provide elemental and chemical information at high spatial resolution. EELS measures the energy loss of electrons as they pass through a thin sample, with the energy loss corresponding to the excitation of core-level electrons to unoccupied states. globalsino.com

For B8S16, EELS can provide valuable information about the local bonding environment of the boron and sulfur atoms.

Expected Research Findings:

Boron K-edge: The B K-edge, corresponding to the excitation of B 1s electrons, is expected to occur around 188 eV. globalsino.com The fine structure of the B K-edge (Electron Energy-Loss Near-Edge Structure, ELNES) would be particularly informative. For boron in a trigonal planar coordination with sulfur, as in B8S16, the B K-edge is expected to exhibit a sharp peak at the onset, corresponding to transitions to unoccupied π* orbitals, followed by broader features at higher energies corresponding to transitions to σ* orbitals. aip.org

Sulfur L2,3-edge: The S L2,3-edge, resulting from the excitation of S 2p electrons, occurs at around 165 eV. The ELNES of the S L2,3-edge would provide information about the unoccupied sulfur d-orbitals and their hybridization with boron orbitals.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be essential for the unambiguous identification of this compound. By measuring the m/z value to a high degree of accuracy, the elemental composition of the molecular ion can be definitively determined.

Expected Research Findings:

The theoretical monoisotopic mass of B8S16 can be calculated using the most abundant isotopes of boron (¹¹B) and sulfur (³²S). However, due to the natural isotopic distribution of boron (¹⁰B: ~20%, ¹¹B: ~80%), the mass spectrum will exhibit a characteristic isotopic pattern. HRMS would be able to resolve these individual isotopic peaks. The calculated exact mass for the most abundant isotopic combination (¹¹B₈³²S₁₆) would be compared to the experimentally measured mass to confirm the molecular formula.

Calculated Isotopic Masses for B8S16

| Isotope Combination | Exact Mass (Da) | Relative Abundance |

| (¹¹B)₈(³²S)₁₆ | 598.6312 | Highest |

| (¹⁰B)(¹¹B)₇(³²S)₁₆ | 597.6342 | Lower |

| ... | ... | ... |

Note: This table shows a simplified representation. The full isotopic pattern would be more complex.

Fragmentation Pattern Analysis for Structural Insights

By inducing fragmentation of the B8S16 molecular ion within the mass spectrometer (e.g., through collision-induced dissociation), the resulting fragment ions can provide valuable information about the connectivity of the atoms and the stability of different substructures.

Expected Research Findings:

The fragmentation of the B8S16 cage structure would likely proceed through the cleavage of the weaker bonds. The B-S and S-S bonds would be susceptible to breaking. The analysis of the m/z values of the resulting fragments would help to piece together the structure of the parent molecule. Possible fragmentation pathways could involve the loss of sulfur atoms (S, S₂) or small boron sulfide fragments (e.g., BS, BS₂). The stability of the porphyrin-like macrocyclic core would likely result in a prominent molecular ion peak or a large fragment corresponding to the intact ring system after the loss of some peripheral sulfur atoms.

UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions

UV-Visible and photoluminescence spectroscopy are used to investigate the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, while photoluminescence spectroscopy measures the emission of light from a substance after it has absorbed light.

Absorption Characteristics of B8S16

Given that this compound has been described as an "inorganic porphyrin," its UV-Visible absorption spectrum is expected to share some characteristics with organic porphyrins, which are known for their strong absorption in the visible and near-UV regions. capes.gov.brnih.gov Porphyrins and other highly conjugated macrocycles exhibit intense absorption bands due to π-π* electronic transitions. shimadzu.comutoronto.ca

Expected Research Findings:

The UV-Visible spectrum of B8S16 is predicted to be dominated by intense absorption bands. A very strong absorption band in the near-UV region (around 300-400 nm), analogous to the Soret band in porphyrins, is anticipated. This band would arise from a strongly allowed π-π* transition within the delocalized electronic system of the macrocycle. Additionally, weaker absorption bands in the visible region (400-700 nm), analogous to the Q-bands of porphyrins, may also be present. The positions and intensities of these bands would be sensitive to the specific electronic structure of the B-S framework. The presence of absorption in the visible region would impart a color to the compound.

Due to the lack of extensive experimental data, specific absorption maxima are not available. However, based on theoretical calculations of related boron sulfide clusters which show large HOMO-LUMO gaps, the primary absorptions might be in the UV region. rsc.org

Luminescence Properties of this compound Systems

The study of luminescence in boron sulfide materials, including theoretical systems like this compound, offers insights into their electronic structure and potential applications in optoelectronics. While specific experimental data for this compound is not available, the luminescence properties can be inferred from computational studies and comparison with related boron-sulfur compounds.

Theoretical calculations, such as Density Functional Theory (DFT), are pivotal in predicting the electronic and photophysical properties of novel materials. rsc.org For boron sulfide clusters, these calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding luminescence. The energy difference between these orbitals, the HOMO-LUMO gap, often correlates with the energy of emitted photons in photoluminescence.

In some boron-containing systems, particularly those incorporating organic moieties, multiple resonance thermally activated delayed fluorescence (MR-TADF) has been observed. researchgate.net This phenomenon can lead to highly efficient and narrowband emission, which is desirable for display technologies. While pure inorganic boron sulfides are not typically known for strong room-temperature luminescence, doping or functionalization could potentially induce such properties.

Table 1: Theoretical Photophysical Properties of a Hypothetical Boron Sulfide Cluster This table presents illustrative data based on computational chemistry methods for a hypothetical boron sulfide cluster, as specific data for this compound is not available.

| Property | Predicted Value | Method of Determination |

| HOMO-LUMO Gap | 3.5 eV | DFT Calculation |

| Lowest Excitation Energy | 3.2 eV | Time-Dependent DFT (TD-DFT) |

| Primary Emission Wavelength | 387 nm (UV-A) | Calculated from Excitation Energy |

| Oscillator Strength | 0.05 | TD-DFT Calculation |

Advanced Spectroscopic Methods Integration and Correlation (e.g., in-situ/operando)

To understand the dynamic behavior of complex materials like this compound under operational conditions, the integration of multiple spectroscopic techniques in an in-situ or operando manner is essential. wikipedia.org Operando spectroscopy, in particular, involves the simultaneous measurement of a material's spectroscopic signature and its functional properties, providing a direct correlation between structure and activity. wikipedia.org

For instance, in the context of a boron sulfide material being used as a catalyst or in an energy storage device, operando techniques could reveal changes in its structure and composition as a reaction proceeds or as the device is charged and discharged. acs.org This is critical for understanding reaction mechanisms, identifying intermediate species, and diagnosing degradation pathways. uu.nl

A hypothetical operando experiment on an this compound-based electrode in a battery could involve the use of X-ray Absorption Spectroscopy (XAS) to monitor the oxidation states of boron and sulfur in real-time. acs.org Simultaneously, electrochemical data would be collected to correlate these changes with the battery's performance.

Table 2: Illustrative Operando Spectroscopic Setup for a Boron Sulfide-Based System This table provides an example of how different spectroscopic and analytical techniques could be combined in an operando study. Specific applications for this compound would depend on its material properties.

| Spectroscopic Technique | Information Gained | Correlated Performance Metric |

| X-ray Absorption Near Edge Structure (XANES) | Real-time changes in the oxidation state of sulfur and boron. acs.org | Charge/Discharge Capacity |

| Raman Spectroscopy | Vibrational modes, indicating changes in molecular structure and bonding. wikipedia.org | Reaction Rate |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of surface species and reaction intermediates. researchgate.net | Product Selectivity |

| X-ray Diffraction (XRD) | Evolution of crystalline phases during operation. acs.org | Cycle Stability |

The integration of these advanced methods provides a more complete picture of a material's function than could be obtained from individual, static measurements. wikipedia.orguu.nl This approach is invaluable for the rational design of new materials and for optimizing the performance of existing ones.

Exploration of Octaboron Hexadecasulfide in Advanced Materials Research

Octaboron Hexadecasulfide as a Building Block for Functional Materials

Boron sulfide (B99878) compounds, in general, are of considerable interest due to their unique structural and electronic properties. rsc.orgacs.org Theoretical studies on various boron sulfide clusters suggest they possess high chemical stability, which is a crucial attribute for building blocks in functional materials. rsc.org The exploration of these clusters provides a foundation for understanding how a specific molecule like this compound might be utilized.

Currently, there is a lack of direct research on the use of this compound as a precursor for advanced ceramic materials. However, the field of polymer-derived ceramics (PDCs) often utilizes molecular precursors to create materials with tailored properties. Boron-containing polymers are known precursors for advanced ceramics like silicon boron carbonitride (SiBCN), which exhibit remarkable high-temperature stability and oxidation resistance. The development of new molecular precursors is a key area of research in modern solid-state chemistry and materials science.

In this context, boron sulfide clusters could be considered potential single-source precursors. The pyrolysis of such molecular precursors under controlled atmospheres is a versatile method for producing non-oxidic ceramic materials. While research has focused on precursors for boron nitride and boron carbide, the potential for boron sulfide precursors remains an area for future exploration. The stability and bonding characteristics of boron sulfide clusters suggest they could be promising for the development of novel boron-based functional materials. rsc.org

Specific computational studies on the electronic structure of the B8S16 molecule are not widely available. However, research into the electronic properties of other boron sulfide clusters and 2D materials offers valuable insights. For instance, density functional theory (DFT) calculations on (B2S3)n clusters have been performed to understand their structural evolution and electronic properties. rsc.org These studies reveal that the electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are dependent on the cluster size and geometry. rsc.org

The electronic properties of these clusters are crucial for their potential applications in electronic devices. For example, the delocalized electron characteristics observed in some boron sulfide clusters are a key design principle for developing novel 2D boron-sulfide materials with graphene-like architectures. rsc.org The investigation of these related compounds lays the theoretical groundwork for predicting the electronic behavior of discrete molecules like B8S16.

Below is a table summarizing the calculated electronic properties of some (B2S3)n clusters, which may serve as a reference for understanding the potential electronic characteristics of larger boron sulfide molecules.

| Cluster | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| B2S3 | -8.11 | -3.76 | 4.35 |

| B4S6 | -7.56 | -4.41 | 3.15 |

| B6S9 | -6.44 | -4.13 | 2.31 |

| B8S12 | -6.74 | -3.89 | 2.85 |

| B10S15 | -6.53 | -4.08 | 2.45 |

| B12S18 | -6.64 | -3.98 | 2.66 |

Note: Data is based on theoretical calculations for (B2S3)n clusters and serves as an illustrative example of trends in boron sulfide systems. rsc.org

While direct studies on the catalytic activity of this compound are not prominent, the broader family of boron clusters is recognized for its catalytic potential. The electron-deficient nature of boron centers in boron sulfide clusters suggests strong Lewis acidity, which is a key feature for catalytic activation of small molecules. rsc.org This is analogous to the catalytic behavior observed in other boron-based systems.

Theoretical studies have indicated that B2S3-type clusters could be promising for applications in organic catalysis. rsc.org The high activity of these clusters toward the capture of small molecules like ammonia (B1221849) (NH3) and carbon monoxide (CO) has been computationally demonstrated. rsc.org This suggests that boron sulfide materials could be developed as efficient and stable catalysts. The strong bonding within these clusters may offer enhanced stability and broader application prospects compared to some 2D boron sulfide materials. rsc.org The investigation into the catalytic properties of various boron sulfide clusters is an active area of research, which may eventually encompass larger and more complex molecules like B8S16.

Integration of this compound into 2D Materials Research

The rise of two-dimensional materials has spurred interest in a wide range of layered compounds beyond graphene. Boron and its compounds are among the elements and materials being explored for the synthesis of novel 2D structures. While this compound is a discrete molecule, its constituent elements are at the forefront of 2D materials research.

Recent theoretical studies have focused on the properties of two-dimensional boron sulfide (BS) monolayers. These investigations have revealed that monolayer boron sulfide is a semiconductor with promising electronic and optical properties. DFT calculations have shown that 2D boron sulfide possesses outstanding thermal, dynamical, and mechanical stability. Its stretchability is comparable to that of graphene and hexagonal boron nitride.

The electronic band structure of a boron sulfide monolayer indicates it is a wide-bandgap semiconductor. This property, combined with a high absorption coefficient in the UV region, makes it a potential candidate for high-performance coatings and UV light absorbing materials. The promising characteristics of boron sulfide monolayers are driving further research into their synthesis and experimental validation.

There is no specific research available on the use of B8S16 for surface functionalization. However, the broader concept of using molecular species to modify the surfaces of materials is a well-established field. The ability to engineer the surface properties of materials is crucial for a variety of applications, from catalysis to electronics.

In the context of 2D materials, surface functionalization can be used to tune their electronic properties. For example, the functionalization of a boron sulfide monolayer with alkali metals has been theoretically investigated to enhance its hydrogen storage capacity. These studies show that the binding energy of hydrogen molecules to the boron sulfide monolayer can be significantly improved through such modifications. This line of research highlights the potential for using molecular species, which could in the future include boron-rich molecules like B8S16, to tailor the properties of 2D materials for specific applications.

Research into this compound for Energy Storage Applications

The exploration of novel materials for efficient energy storage is a critical area of current research. Within this field, boron-based compounds have garnered significant attention due to their unique chemical and physical properties. While specific research on this compound is limited, broader studies into boron-sulfur materials provide a foundational understanding of their potential in energy storage applications, particularly in hydrogen storage and advanced battery components.

Hydrogen Storage Capacity Enhancement Research

Hydrogen is considered a clean and sustainable energy carrier, but its efficient and safe storage remains a significant challenge. Boron-containing materials, owing to the low atomic weight of boron and its ability to form multiple bonds, are promising candidates for hydrogen storage. mdpi.com Research in this area has explored various boron compounds, including borohydrides and nanostructured boron nitride. mdpi.comsabanciuniv.edu

Recent theoretical studies have begun to investigate the potential of two-dimensional boron sulfide (BS) monolayers for hydrogen storage. researchgate.net A pristine boron sulfide monolayer exhibits a weak binding affinity for hydrogen molecules. However, computational studies using spin-polarized density functional theory (DFT) with van der Waals corrections have shown that functionalizing the BS monolayer with alkali metals can significantly enhance its hydrogen storage capabilities. researchgate.net

The underlying mechanism for this enhancement is the strong bonding of the alkali metal to the BS monolayer, confirmed by system energy studies and Bader charge analysis, which indicates a considerable charge transfer from the metal to the boron sulfide surface. researchgate.net This charge transfer creates favorable conditions for the adsorption of multiple hydrogen molecules with binding energies that are ideal for storage applications, suggesting that alkali metal-functionalized BS monolayers could be efficient materials for hydrogen storage. researchgate.net

| Material | Functionalization | Key Finding | Computational Method |

|---|---|---|---|

| Pristine Boron Sulfide (BS) Monolayer | None | Weak binding strength with H2 molecules. | Spin-polarized DFT with van der Waals correction |

| Boron Sulfide (BS) Monolayer | Alkali Metal | Significantly improved binding energy for H2 molecules. | Spin-polarized DFT with van der Waals correction |

Nanomaterial Development with this compound Core Structures

The development of novel nanomaterials is a cornerstone of advanced materials science, with applications ranging from electronics to catalysis. Boron-based nanostructures, including nanoclusters and nanotubes, are of particular interest due to their unique properties. futurity.orgmdpi.com

Synthesis of this compound-Containing Nanoclusters

The synthesis of precisely structured nanoclusters is a significant area of chemical research. While specific methods for the synthesis of nanoclusters containing an this compound core are not widely documented, research into other boron clusters provides insight into potential synthetic strategies. The synthesis of perfunctionalized all-boron clusters, for instance, has seen significant advances, allowing access to a range of polyhedral boranes. acs.org

Research has also been conducted on the synthesis of boron-sulfur molecular precursors with the general formula B(SR)₃ for the formation of boron sulfide thin films. hut-verlag.de Additionally, the structural and electronic properties of boron sulfide (B₂S₃)n clusters (where n = 1–6) have been investigated using DFT calculations, which can inform synthetic approaches. acs.org The synthesis of amorphous boron nanoparticles has been achieved through mechanochemical reactions, indicating a viable route for producing boron-based nanomaterials. ias.ac.in

| Boron Material | Synthesis Approach | Key Feature |

|---|---|---|

| Perfunctionalized Boron Clusters | Various chemical methods | Access to a wide range of polyhedral boranes. acs.org |

| Boron Sulfide Thin Films | From B(SR)₃ precursors | Formation of 2D materials. hut-verlag.de |

| Amorphous Boron Nanoparticles | Mechanochemical reaction | Production of nanoscale powders. ias.ac.in |

| Boron Lanthanide Nanoclusters | Laser vaporization | Formation of 'inverse sandwich' structures. futurity.org |

Future Research Trajectories for Octaboron Hexadecasulfide

Interdisciplinary Research with Materials Science and Engineering

The unique structure of octaboron hexadecasulfide, a molecule with a high sulfur-to-boron ratio, suggests its potential as a precursor or building block in the development of advanced materials. Future interdisciplinary research should focus on integrating B8S16 into materials science and engineering workflows. A primary area of exploration would be its use in the synthesis of novel boron-sulfur thin films or bulk materials. These materials could exhibit interesting electronic and optical properties, making them candidates for applications in semiconductors, sensors, or optical devices.